Luzonidial B

Description

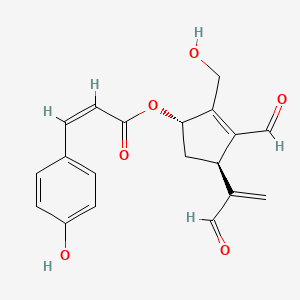

Luzonidial B is a bioactive diterpenoid isolated from the leaves of Viburnum luzonicum (LV SONG JIA MI), a plant traditionally used in herbal medicine. Its chemical structure is characterized by a C24H30O9 molecular formula (molecular weight: 462.5 g/mol) and a distinctive bicyclic framework with multiple oxygenated functional groups, including hydroxyl and carbonyl moieties . The compound exhibits a specific optical rotation of [α]D²¹ = +54.1°, distinguishing it from structurally related analogs. Pharmacologically, this compound demonstrates cytotoxic activity against cancer cell lines, particularly HeLa-S3 cervical cancer cells, with an IC50 value of 0.71 μM—comparable to the reference drug cisplatin (IC50: 0.62 μM) . Its yield from the natural source is relatively low (0.00082%), posing challenges for large-scale applications .

Propriétés

Formule moléculaire |

C19H18O6 |

|---|---|

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

[(1S,4R)-3-formyl-2-(hydroxymethyl)-4-(3-oxoprop-1-en-2-yl)cyclopent-2-en-1-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H18O6/c1-12(9-20)15-8-18(17(11-22)16(15)10-21)25-19(24)7-4-13-2-5-14(23)6-3-13/h2-7,9-10,15,18,22-23H,1,8,11H2/b7-4-/t15-,18+/m1/s1 |

Clé InChI |

IOKUHHOVWITKLG-DYKRAQSHSA-N |

SMILES isomérique |

C=C(C=O)[C@H]1C[C@@H](C(=C1C=O)CO)OC(=O)/C=C\C2=CC=C(C=C2)O |

SMILES canonique |

C=C(C=O)C1CC(C(=C1C=O)CO)OC(=O)C=CC2=CC=C(C=C2)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Luzonidial B belongs to the Luzonoid family, which includes diterpenoids such as Luzonoid B, Luzonidial A, and Luzonoid C. These compounds share a common biosynthetic origin but differ in substituents, stereochemistry, and bioactivity.

Table 1: Structural and Physical Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | [α]D²¹ (°) | Yield (%) |

|---|---|---|---|---|

| This compound | C24H30O9 | 462.5 | +54.1 | 0.00082 |

| Luzonidial A | C19H20O7 | 360.4 | -1.9 | 0.00026 |

| Luzonoid B | C24H30O9 | 462.5 | +52.3 | 0.0015 |

| Luzonoid C | C20H24O8 | 392.4 | +48.6 | 0.0033 |

Key Observations :

- Structural Differences: this compound and Luzonoid B share the same molecular formula but differ in stereochemical configurations, as evidenced by their distinct optical rotations. Luzonidial A, with a smaller molecular framework (C19H20O7), lacks the extended side chains seen in this compound .

- Yield Variations: Luzonoid C has the highest yield (0.0033%), making it more accessible for research than this compound (0.00082%) .

Pharmacological Activity Comparison

Cytotoxicity against HeLa-S3 cells is a hallmark of Luzonoid compounds, but potency varies significantly.

Table 2: Cytotoxic Activity (IC50) of this compound and Analogs

| Compound | IC50 (μM) | Reference Drug (Cisplatin IC50: 0.62 μM) |

|---|---|---|

| This compound | 0.71 | Comparable |

| Luzonoid B | 1.20 | Less potent |

| Luzonoid C | 2.50 | Least potent |

| Luzonidial A | 1.80 | Moderate activity |

Key Findings :

- Potency : this compound is the most potent analog, with an IC50 close to cisplatin. Its bioactivity likely stems from its oxygen-rich structure , enhancing interactions with cellular targets.

- Structure-Activity Relationship (SAR): The presence of additional hydroxyl groups in this compound compared to Luzonoid C correlates with improved cytotoxicity. Conversely, Luzonidial A’s reduced potency may reflect its simpler structure and lower oxygen content .

Functional and Practical Implications

- Natural Source Limitations: Despite its potency, this compound’s low yield (0.00082%) limits its utility. Synthetic or biotechnological approaches (e.g., microbial fermentation) are needed to scale production .

- Therapeutic Potential: this compound’s efficacy against HeLa-S3 cells suggests promise for anticancer drug development, though in vivo studies are required to validate safety and efficacy.

- Comparative Advantages: this compound outperforms Luzonoid B and C in cytotoxicity but is less abundant. Luzonoid C, with higher yield and moderate activity, may serve as a lead for structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.